Cas no 208165-95-1 (1-bromo-4-fluoro-5-methyl-2-nitro-benzene)

1-Bromo-4-fluoro-5-methyl-2-nitro-benzene is a halogenated aromatic compound featuring bromine, fluorine, and nitro functional groups on a methyl-substituted benzene ring. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro, bromo, fluoro) and electron-donating (methyl) groups enhances its reactivity in selective substitution and coupling reactions. The compound’s high purity and stability under standard conditions ensure reliable performance in multi-step synthetic routes. Its structural versatility allows for further functionalization, making it a preferred choice for researchers developing complex aromatic derivatives.
1-bromo-4-fluoro-5-methyl-2-nitro-benzene structure
208165-95-1 structure
Product Name:1-bromo-4-fluoro-5-methyl-2-nitro-benzene
CAS No:208165-95-1
MF:C7H5BrFNO2
MW:234.0225045681
MDL:MFCD11053879
CID:857226
PubChem ID:23284664
Update Time:2025-10-28

1-bromo-4-fluoro-5-methyl-2-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
    • ACMC-209fen
    • AG-E-52850
    • AK-91279
    • ANW-24237
    • CTK4E5209
    • KB-11758
    • SureCN5175796
    • 1-bromo-4-fluoro-5-methyl-2-nitro-benzene
    • Benzene, 1-bromo-4-fluoro-5-methyl-2-nitro-
    • 208165-95-1
    • 5-Bromo-2-fluoro-4-nitrotoluene
    • CS-0100889
    • MFCD11053879
    • AS-36918
    • SCHEMBL5175796
    • AKOS015834817
    • GQKJGQRSKKRVSO-UHFFFAOYSA-N
    • DTXSID80632560
    • MDL: MFCD11053879
    • Inchi: 1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
    • InChI Key: GQKJGQRSKKRVSO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(=CC=1[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 232.94900
  • Monoisotopic Mass: 232.94877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 3.32800

1-bromo-4-fluoro-5-methyl-2-nitro-benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-bromo-4-fluoro-5-methyl-2-nitro-benzene Suppliers

Amadis Chemical Company Limited
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(CAS:208165-95-1)1-bromo-4-fluoro-5-methyl-2-nitro-benzene
Order Number:A879410
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):151.0
Email:sales@amadischem.com

Additional information on 1-bromo-4-fluoro-5-methyl-2-nitro-benzene

Chemical Profile of 1-bromo-4-fluoro-5-methyl-2-nitro-benzene (CAS No. 208165-95-1)

1-bromo-4-fluoro-5-methyl-2-nitro-benzene, identified by its Chemical Abstracts Service (CAS) number 208165-95-1, is a specialized aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitroaromatics, characterized by the presence of a nitro group (-NO₂) and halogen substituents, which contribute to its unique reactivity and potential applications.

The structural formula of 1-bromo-4-fluoro-5-methyl-2-nitro-benzene consists of a benzene ring substituted with a bromine atom at the 1-position, a fluorine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a candidate for further derivatization to yield more complex molecules.

In recent years, the demand for halogenated nitroaromatics has surged due to their utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both bromine and fluorine atoms enhances the electrophilic character of the benzene ring, facilitating nucleophilic substitution reactions that are pivotal in constructing heterocyclic compounds. Additionally, the electron-withdrawing nature of the nitro group influences the electronic distribution across the aromatic system, affecting its reactivity and spectral properties.

One of the most compelling aspects of 1-bromo-4-fluoro-5-methyl-2-nitro-benzene is its role as a building block in medicinal chemistry. Researchers have leveraged its structural features to design novel compounds with potential therapeutic applications. For instance, modifications at the bromine and fluorine positions can lead to derivatives with enhanced bioavailability or targeted binding affinity to biological receptors. The nitro group can also be reduced to an amine, opening up avenues for further functionalization into pharmacologically relevant scaffolds.

Recent studies have highlighted the compound's utility in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of bromine and fluorine substituents provides an ideal platform for tuning electronic properties, enabling precise interactions with protein targets. Furthermore, the methyl group at the 5-position can be used as a handle for introducing additional functional groups through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

The spectroscopic characteristics of 1-bromo-4-fluoro-5-methyl-2-nitro-benzene are also noteworthy. Its ultraviolet-visible (UV-Vis) spectrum exhibits strong absorption maxima due to the extended conjugation provided by the nitro group, while nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to aromatic protons and heteroatom environments. These properties make it easier to monitor reaction progress and confirm structural integrity during synthetic processes.

In materials science, this compound has been explored for its potential in organic electronics. The halogenated nitroaromatics can serve as precursors for developing liquid crystals or organic semiconductors due to their ability to form ordered phases and exhibit charge transport properties. The electron-deficient nature of these compounds enhances their suitability for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of 1-bromo-4-fluoro-5-methyl-2-nitro-benzene typically involves multi-step reactions starting from commercially available aromatic precursors. A common approach includes nitration followed by halogenation and methylation in controlled conditions. Careful optimization of reaction parameters is essential to achieve high yields while minimizing side products. Advances in catalytic systems have further refined these processes, making them more efficient and environmentally friendly.

From an industrial perspective, 1-bromo-4-fluoro-5-methyl-2-nitro-benzene represents a key intermediate in large-scale production pipelines for fine chemicals. Its versatility allows for rapid diversification into numerous derivatives, catering to diverse market demands. As synthetic methodologies continue to evolve, so does the potential for this compound to contribute to innovative solutions across multiple industries.

The safety profile of 1-bromo-4-fluoro-5-methyl-2-nitro-benzene is another critical consideration during handling and application. While not classified as hazardous under standard conditions, proper precautions must be taken to prevent exposure through inhalation or skin contact. Storage should be conducted in inert atmospheres away from heat sources to ensure stability and prevent degradation.

In conclusion,1-bromo-4-fluoro-5-methyl-2-nitro-benzene (CAS No. 208165-95-1) is a multifaceted compound with broad applicability in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic pathways leading to high-value derivatives with significant industrial relevance. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing chemical innovation across multiple domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:208165-95-1)1-bromo-4-fluoro-5-methyl-2-nitro-benzene
A879410
Purity:99%
Quantity:5g
Price ($):151.0
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